Product packaging for Carmine(Cat. No.:CAS No. 1219145-87-5)

Carmine

Cat. No.: B10827495
CAS No.: 1219145-87-5
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-UHFFFAOYSA-N
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Description

Historical Context of Carmine's Chemical Discovery and Utilization in Scientific Endeavors

The use of This compound (B74029) dates back centuries, with evidence suggesting its use as early as 700 BC by civilizations in the Americas, such as the Aztecs and Mayans, who utilized it to dye textiles. wikipedia.orgechemi.comimbarex.comchemistryabc.comsnargl.com The vibrant red pigment was extracted by crushing cochineal insects. imbarex.comsnargl.comimbarex.com Following the arrival of Spanish explorers in the 16th century, this compound was introduced to Europe, where its brilliance and longevity quickly made it a valuable commodity. wikipedia.orgechemi.comimbarex.comchemistryabc.comsnargl.com

While this compound was used for centuries, the understanding of its precise chemical basis evolved over time. Early knowledge centered on its origin from the cochineal insect and its ability to impart a vibrant red color. chemistryabc.comknowablemagazine.org The key coloring principle was later identified as carminic acid. cspinet.orgcochineal.inforesearchgate.net More recent scientific investigations have revealed that this compound is a metal complex. acs.orgsu.se The exact molecular and crystal structures of this compound have been a subject of study, with recent research utilizing techniques like 3D electron diffraction to determine its complex porous structure, which is built from carminic acid molecules, aluminum ions, and calcium ions. acs.orgsu.sechemrxiv.org

This compound was among the early natural dyes utilized in scientific applications, particularly in the fields of microscopy and histology. Before the widespread use of synthetic aniline (B41778) dyes, natural dyes like this compound were the preferred choice for staining tissue sections. kuhlmann-biomed.de Scientists in the mid-19th century, such as Ehrenberg and Corti, used this compound staining to describe tissue structure. kuhlmann-biomed.debiomedpress.org Joseph Von-Gerlach is credited with initiating microscopic staining protocols using ammoniacal this compound in 1858, specifically for studying the cerebellum. biomedpress.orgnih.gov Early histologists also employed this compound, alongside other substances, to stain tissues for examination under the microscope, contributing to the study of cellular structures. biomedpress.orglabtag.comtandfonline.com

Delineation of this compound from Carminic Acid and Cochineal Extract

While often discussed together due to their shared origin, this compound, carminic acid, and cochineal extract are distinct chemical entities with differing compositions and structures. chemistryabc.comimbarex.comcspinet.orgresearchgate.netbiomedpress.org

Cochineal extract is the raw material obtained from the dried bodies of the female Dactylopius coccus insect. chemistryabc.comimbarex.comcspinet.orgcochineal.inforesearchgate.netekb.eg This extract contains carminic acid as its primary coloring principle. chemistryabc.comknowablemagazine.orgcspinet.orgcochineal.inforesearchgate.netjst.go.jp Carminic acid is a natural anthraquinone (B42736) compound produced by the cochineal insect. chemistryabc.comcochineal.inforesearchgate.netwikipedia.org this compound, on the other hand, is a more purified coloring made from cochineal extract. cspinet.org It is produced by extracting carminic acid from the cochineal insect and then combining it with aluminum or calcium-aluminum salts to form a lake pigment. wikipedia.orgchemistryabc.comresearchgate.netdspacedirect.org this compound is essentially an aluminum-calcium (B13803358) salt complex of carminic acid. acs.orgsu.sechemrxiv.orgdspacedirect.orgbris.ac.ukinchem.org

The key distinction lies in their chemical composition and structural complexity. Cochineal extract is a crude extract containing carminic acid along with other biological molecules and insect body parts. ekb.eginchem.org Carminic acid is the isolated chemical compound responsible for the red color, characterized by an anthraquinone core linked to a glucose sugar unit. researchgate.netekb.egwikipedia.orgsmithsonianmag.com this compound is a coordinate complex formed when carminic acid chelates with metal ions, typically aluminum and calcium. researchgate.netacs.orgsu.sechemrxiv.orgbris.ac.ukinchem.org This complex formation results in a more stable pigment compared to carminic acid alone. bris.ac.uk Recent structural analysis has shown this compound to be a tetranuclear metal complex with a defined three-dimensional porous structure. acs.orgsu.sechemrxiv.org

Here is a summary of the key distinctions:

EntityDescriptionPrimary Coloring ComponentChemical FormStructural Complexity
Cochineal ExtractRaw extract from dried Dactylopius coccus insects. chemistryabc.comimbarex.comcspinet.orgcochineal.inforesearchgate.netekb.egCarminic Acid chemistryabc.comknowablemagazine.orgcspinet.orgcochineal.inforesearchgate.netjst.go.jpMixture of compounds including carminic acid. ekb.eginchem.orgComplex mixture
Carminic AcidIsolated chemical compound from cochineal. chemistryabc.comresearchgate.netwikipedia.orgCarminic Acid chemistryabc.comresearchgate.netwikipedia.orgAnthraquinone glucoside. researchgate.netekb.egwikipedia.orgsmithsonianmag.comDefined molecule
This compoundAluminum-calcium salt complex of carminic acid. acs.orgsu.sechemrxiv.orgdspacedirect.orgbris.ac.ukinchem.orgCarminic Acid wikipedia.orgchemistryabc.comresearchgate.netdspacedirect.orgMetal coordination complex. researchgate.netacs.orgsu.sechemrxiv.orgbris.ac.ukinchem.orgComplex structure

(Note: The table above is a static representation of the data. True interactive data tables are not supported in this format.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O13 B10827495 Carmine CAS No. 1219145-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859613
Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Molecular Weight

492.4 g/mol
Source PubChem
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Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid
Record name Carmine
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Record name Carmine red
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Solubility

1.3 mg/mL at 25 °C
Record name Carmine red
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CAS No.

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4
Record name Carmine
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Record name Cochineal (dye)
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Record name Cochineal (dye)
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Record name Carmine red
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 °C
Record name Carmine red
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Structure and Complexation Chemistry of Carmine

Elucidation of Carminic Acid as the Chromophoric Core

Carminic acid serves as the primary chromophore responsible for the characteristic red color of carmine (B74029). acs.orgutolbanjarachem.com Its structure, a complex organic molecule, was definitively established through the work of various chemists over time, with key contributions from Otto Dimroth and later refinements by S. B. Bhatia and K. Venkataraman. acs.orgdrugfuture.com

Anthraquinone (B42736) Glycoside Nature

Carminic acid is classified as an anthraquinone glycoside. ebi.ac.ukutolbanjarachem.comnih.gov This means its structure is composed of an anthraquinone core linked to a sugar moiety. Specifically, it is a tetrahydroxyanthraquinone substituted with a methyl group, a carboxyl group, and a glucopyranosyl unit. ebi.ac.uknih.gov The anthraquinone backbone is a 9,10-anthraquinone derivative. acs.orgnih.gov The sugar component is a 1,5-anhydro-D-glucitol moiety attached via a C-glycosidic linkage at position 2 of the anthraquinone structure. ebi.ac.uknih.gov This C-glycosidic bond, where the sugar is linked directly to a carbon atom of the aglycone (non-sugar) part, is a notable feature of carminic acid. ebi.ac.uknih.gov

Table 1: Key Structural Features of Carminic Acid

FeatureDescription
Chemical ClassAnthraquinone Glycoside
Anthraquinone CoreTetrahydroxy-9,10-anthraquinone
SubstituentsMethyl group, Carboxyl group, Glucopyranosyl unit
Glycosidic LinkageC-glycosidic bond at position 2
Sugar Moiety1,5-anhydro-D-glucitol (Glucopyranose)
Molecular FormulaC₂₂H₂₀O₁₃ ebi.ac.uknih.gov
Molecular Weight492.39 g/mol nih.govscbt.com

Structural Isomers and Stereochemical Considerations

While carminic acid (specifically the β-D-glucopyranosyl anomer) is the major pigment in cochineal extract, other related compounds and isomers can exist. jst.go.jpresearchgate.net Research has identified minor pigments that are isomeric with carminic acid, potentially differing in the stereochemistry of the sugar moiety or the position of the glycosidic linkage. jst.go.jpresearchgate.net For instance, glucofranosides of kermesic acid, which is the aglycone of carminic acid, are considered isomers and can transform into carminic acid through anomerization in aqueous solutions. jst.go.jpresearchgate.net Additionally, compounds like spiroketalcarminic acid, which features a spiroketal system instead of the C-glucosyl moiety, have been found as minor components, likely produced during the preparation of cochineal extract. jst.go.jp Stereochemical analysis, including techniques like NOESY correlations and optical rotation, is crucial for determining the absolute configuration of these related compounds. jst.go.jp

Metal-Ligand Coordination in this compound Formation

This compound, as a pigment, is formed through the complexation of carminic acid with multivalent metal ions, primarily aluminum and calcium. acs.orggoogle.comgoogle.com This complexation process transforms the soluble carminic acid into an insoluble lake pigment. google.comgoogle.com

Role of Aluminum and Calcium Ions in Complexation

Aluminum and calcium ions are essential for the formation of the this compound pigment. utolbanjarachem.comscbt.comwikidata.orgfigshare.com The treatment of aqueous carminic acid solutions with aluminum salts, often alum (potassium aluminum sulfate), leads to the precipitation of this compound. google.comchemrxiv.org The addition of calcium salts alongside aluminum influences the color of the resulting lake, yielding shades of red compared to the purple hues obtained with aluminum alone. google.comchemrxiv.org These metal ions act as Lewis acids, accepting electron pairs from the ligand (carminate anion). msu.edu

Identification of the Tetranuclear Molecular Complex

Recent research utilizing three-dimensional electron diffraction measurements has been instrumental in determining the precise crystal structure of this compound. figshare.comchemrxiv.orgacs.orgacs.org These studies have revealed that this compound is comprised of a tetranuclear molecular complex. figshare.comchemrxiv.orgacs.orgacs.org This complex features a core of two aluminum cations and two calcium cations bridged by hydroxide (B78521) groups, forming a butterfly-shaped motif. chemrxiv.orgacs.orgacs.org The tetrameric unit is held together by these bridging hydroxides and also involves water molecules coordinating to the calcium cations. chemrxiv.orgacs.orgacs.org The molecular formula of this complex has been determined as Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆. acs.orgacs.org

Characterization of Chelating Groups and Coordination Geometry

In the this compound complex, the carminate anions coordinate to the metal cations through specific functional groups. utolbanjarachem.comscbt.com The coordination primarily occurs through the catechol and quinone oxygens of the carminic acid structure, rather than the carboxylic acid groups. acs.orgacs.org Two deprotonated phenol (B47542) groups from the carminate anion chelate towards the aluminum cations, forming five-membered rings. chemrxiv.orgresearchgate.net One phenolate (B1203915) and one anthraquinone carbonyl group chelate to the calcium ions. chemrxiv.org This preference for coordination through phenolate over carboxylate groups has also been observed in complexes involving other natural molecules like gallic acid. chemrxiv.orgacs.orgacs.org The coordination environment around the aluminum cations is octahedral, while the calcium cations exhibit a square antiprismatic coordination geometry. chemrxiv.orgacs.orgacs.org These chelating interactions and coordination geometries contribute significantly to the stability and structure of the this compound pigment. chemrxiv.orgacs.orgacs.org

Table 2: Metal Coordination in this compound Complex

Metal IonCoordination EnvironmentChelating Groups on Carminate AnionCoordination Number
Aluminum (Al³⁺)OctahedralDeprotonated phenol groups (catechol oxygens) chemrxiv.orgacs.org6 (in octahedral) chemrxiv.orgacs.org
Calcium (Ca²⁺)Square AntiprismaticPhenolate and anthraquinone carbonyl oxygens chemrxiv.orgacs.org8 (in square antiprismatic) chemrxiv.orgacs.org

Supramolecular Architecture of Crystalline this compound

Nanoporous Structure Formation

The supramolecular assembly of the tetranuclear this compound units results in a nanoporous structure chemrxiv.orgacs.orgacs.orgsu.se. These tetranuclear units assemble to form hydrogen-bonded nodes that approximate a tetrahedral shape, leading to a diamond-like connectivity within the structure acs.org. This arrangement creates voids within the crystal lattice. The nanoporous structure of crystalline this compound features pores with diameters of approximately 1.8 nm (18 Å) chemrxiv.orgacs.orgacs.org. The formation of such complex nanoporous materials through relatively simple historical preparation methods is a surprising aspect of this compound's structure chemrxiv.orgacs.orgsu.se.

Implications for Material Properties and Stability

Advanced Structural Determination Methodologies

Determining the precise structure of this compound has been challenging due to the difficulty in obtaining single crystals large enough for traditional single-crystal X-ray diffraction su.sesu.sealphagalileo.org. However, recent advancements in electron crystallography have enabled the structural elucidation of this microcrystalline material chemrxiv.orgacs.orgacs.orgsu.sesu.sealphagalileo.org.

Advanced Structural Determination Methodologies

Three-Dimensional Electron Diffraction (MicroED) Applications

Three-dimensional electron diffraction (3D ED), also known as microcrystal electron diffraction (MicroED), has been a crucial technique in solving the crystal structure of this compound chemrxiv.orgacs.orgacs.orgsu.sesu.sealphagalileo.org. This technique allows for the collection of single-crystal diffraction data from micro- and nanocrystalline samples, which are often too small for conventional X-ray diffraction chemrxiv.orgacs.orgacs.org. By using MicroED, researchers were able to obtain diffraction data from this compound microcrystals, revealing its body-centered tetragonal lattice and a large unit cell volume exceeding 40,000 ų, indicative of large structural motifs chemrxiv.orgacs.org. Structure solution from the 3D ED data confirmed the butterfly-shaped tetranuclear units and their arrangement within the crystal lattice chemrxiv.orgacs.orgacs.org.

X-ray Powder Diffraction Analysis

X-ray powder diffraction (PXRD) has also been employed in the study of this compound's structure. PXRD patterns of this compound from various sources, including modern-day suppliers and samples prepared following historical recipes, show strikingly similar patterns chemrxiv.orgacs.orgacs.org. This indicates that different this compound preparations share a common crystalline structure chemrxiv.orgacs.orgacs.org. PXRD data can be used to confirm the crystalline nature of the sample and to validate structures determined by other methods, such as MicroED, by comparing experimental patterns with simulated patterns from the determined structure chemrxiv.orgacs.orgacs.org.

Data Tables

While the text describes specific structural parameters and pore sizes, the detailed crystallographic data, such as unit cell parameters and atomic coordinates, are typically found in crystallographic databases (e.g., CCDC) and supplementary information of research articles. However, based on the text, we can summarize key structural findings:

FeatureDescriptionSource Indices
Molecular ComplexTetranuclear Al-Ca complex of carminic acid chemrxiv.orgacs.orgsu.se
Core StructureTwo Al³⁺ and two Ca²⁺ bridged by hydroxide groups (butterfly-shaped motif) chemrxiv.orgacs.orgacs.org
Ligand CoordinationCarminate anions coordinating via catechol and quinone oxygens acs.orgacs.org
Metal Coordination GeometryAl³⁺: Octahedral, Ca²⁺: Square Antiprismatic acs.orgacs.org
Molecular Formula (Tetramer)Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆ chemrxiv.orgacs.orgacs.org
Crystal LatticeBody-centered tetragonal chemrxiv.orgacs.org
Unit Cell Volume> 40,000 ų chemrxiv.orgacs.org
Supramolecular StructureNanoporous framework chemrxiv.orgacs.orgacs.orgsu.se
Pore Diameter~1.8 nm (18 Å) chemrxiv.orgacs.orgacs.org
Intermolecular ForcesPrimarily hydrogen bonding chemrxiv.orgacs.orgacs.org

Detailed Research Findings

Recent research utilizing 3D electron diffraction has definitively established the crystal structure of this compound, a feat previously hindered by the microcrystalline nature of the pigment chemrxiv.orgacs.orgacs.orgsu.sesu.sealphagalileo.org. Key findings include the identification of the tetranuclear metal complex as the basic building block and the elucidation of its assembly into a complex nanoporous supramolecular framework stabilized by extensive hydrogen bonding chemrxiv.orgacs.orgacs.org. The consistency of PXRD patterns across different this compound sources confirms a common underlying crystalline structure, highlighting the robustness of the historical preparation methods in producing a consistent material chemrxiv.orgacs.orgacs.org. The discovery of this complex, ordered structure in a material produced for centuries underscores the potential for advanced techniques to reveal surprising structural complexity in seemingly simple historical compounds chemrxiv.orgacs.orgacs.orgsu.se.

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods have played a role in the investigation of this compound's structure and composition. Prior to the definitive determination of the crystal structure, spectroscopic measurements provided initial insights into the nature of the complex. These measurements hinted at a tetrameric complex involving the conjugate base of carminic acid, aluminium ions, and calcium ions. chemrxiv.orgchemrxiv.org

Further spectroscopic analysis, specifically energy-dispersive X-ray spectroscopy (EDS), has been employed to confirm the elemental composition of this compound samples. EDS analysis of the determined structure indicated an aluminium and calcium content consistent with the proposed molecular formula. chemrxiv.orgacs.orgacs.org For a structure with the molecular formula Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆, the expected aluminium and calcium content is approximately 0.89 atom percent each, excluding hydrogen. acs.org Experimental EDS results have shown values in agreement with this expectation, with reported values of 0.97 ± 0.1 atom percent for aluminium and 1.04 ± 0.1 atom percent for calcium (excluding hydrogen content). chemrxiv.orgacs.orgacs.org

Previous spectroscopic measurements were also consistent with the observed coordination of carminate dianions to the metal cations within the complex. The pairs of phenolate groups on the carminic acid molecules are found to chelate to the Al³⁺ cations, while one of the phenolates and one anthraquinone carbonyl group chelate to the Ca²⁺. chemrxiv.orgacs.orgacs.org The carboxylic acid group and its neighboring phenol group remain uncoordinated. chemrxiv.orgacs.orgacs.org This coordination behavior, supported by earlier spectroscopic studies, aligns with the determined 2:1:1 ratio of carminic acid, calcium, and aluminium in the complex. acs.org

While spectroscopic techniques provided valuable preliminary information and confirmed elemental composition and coordination sites, the definitive crystal structure of this compound was ultimately determined using three-dimensional electron diffraction measurements. chemrxiv.orgchemrxiv.orgacs.orgacs.org This revealed the complex arrangement of the tetranuclear metal complex within a nanoporous supramolecular structure. acs.orgacs.org

Detailed spectroscopic data, such as comprehensive NMR or IR peak assignments specifically linked to the complete structural confirmation of this compound's tetrameric complex as determined by electron diffraction, were not extensively detailed within the scope of the provided search results, which primarily highlighted the role of spectroscopy in providing initial structural hints and compositional confirmation.

Energy-Dispersive X-ray Spectroscopy (EDS) Data for this compound

ElementExpected Atom % (excluding H) acs.orgExperimental Atom % (excluding H) chemrxiv.orgacs.orgacs.org
Aluminium0.890.97 ± 0.1
Calcium0.891.04 ± 0.1

Detailed Research Findings from Spectroscopic Investigations

Furthermore, prior spectroscopic measurements were crucial in initially suggesting the involvement of aluminium and calcium ions and the likely coordination sites on the carminic acid molecule, guiding subsequent, more definitive structural analyses. chemrxiv.orgacs.orgacs.org These findings underscore the complementary nature of different analytical techniques in fully characterizing complex chemical structures like this compound.

Chemical Extraction and Isolation Methodologies

Principles of Carminic Acid Extraction from Dactylopius coccus

The extraction of carminic acid from cochineal insects is the initial critical step in carmine (B74029) production. This process aims to efficiently dissolve the carminic acid from the dried and processed insect material. Carminic acid is an anthraquinone (B42736) derivative responsible for the characteristic red color britannica.combohrium.comekb.eg. The process typically begins with the harvesting, drying, and crushing of the cochineal insects into a powder imbarex.comimbarex.combiowaynutrition.comresearchgate.net. The carminic acid is then solubilized from this powdered material using various solvent-based techniques imbarex.combiowaynutrition.com.

Solvent-Based Extraction Techniques

A variety of solvent-based methods are employed for the extraction of carminic acid from powdered cochineal. Traditional approaches often involve boiling the dried insects in aqueous solutions wikipedia.orgbritannica.commdpi.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. Common aqueous solvents include water, ammonia (B1221849) solutions, or sodium carbonate solutions wikipedia.orgbritannica.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. Acidic solutions, typically water acidified with a small amount of mineral acid, are also utilized to facilitate the dissolution of carminic acid imbarex.comimbarex.com. Alcoholic or aqueous-alcoholic extracts are also part of traditional and commercial processes ekb.egsmbb.mxfao.org.

In addition to conventional methods, modern techniques incorporating organic solvents such as ethanol, methanol, and acetone (B3395972) have become more prevalent entomologyjournals.com. Emerging "green extraction" technologies are also being explored for their efficiency and environmental benefits researchgate.netmdpi.compreprints.orgnih.gov. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) bohrium.comresearchgate.netmdpi.comentomologyjournals.compreprints.orgnih.govumich.mx.

Optimization of Extraction Yield and Purity

Optimizing the extraction process is essential for maximizing the yield and purity of carminic acid obtained from cochineal, given the complexity of natural pigment extraction mdpi.com. Several factors influence the efficiency of carminic acid extraction, including the type and volume of solvent, temperature, irradiation time (in the case of MAE and UAE), the duration of each extraction stage, and the total number of extraction stages mdpi.comsmbb.mxnih.gov.

Studies employing methodologies like response surface methodology and Box-Behnken experimental design have been conducted to determine optimal extraction conditions mdpi.comnih.gov. Quantification of carminic acid content in the extracts is commonly performed using UV-Vis spectroscopy mdpi.comsmbb.mxfao.orgnih.gov. FTIR spectroscopy can be used to confirm that the chemical structure of carminic acid remains intact after the extraction process mdpi.comnih.gov.

Conventional extraction methods can present limitations such as high energy consumption, significant solvent usage, prolonged extraction times, and comparatively lower pigment yields bohrium.commdpi.com. For example, one study reported a conventional extraction yield of 17.8% with an efficiency of 2.0 mg/min mdpi.compreprints.org. In contrast, emerging techniques like UAE and MAE have demonstrated higher yields and efficiencies mdpi.compreprints.orgnih.gov. Optimized UAE conditions in one study resulted in a yield of 49.2 ± 3.25% with an efficiency of 31.3 mg/min, while optimized MAE achieved a yield of 40.89 ± 2.96% with an efficiency of 27.3 mg/min mdpi.comnih.gov. Another study comparing conventional extraction (18.5% yield) with PLE (42.4% yield) and SFE (39.4% yield) also showed the improved performance of these techniques umich.mx.

Temperature control during extraction is important, with moderate heat generally preferred to preserve the vibrant red hues of the pigment imbarex.com. High temperatures during the initial drying of the insects can potentially reduce the concentration of carminic acid imbarex.com. Following the initial extraction, filtration and purification steps are necessary to remove solid impurities and yield a more concentrated carminic acid solution imbarex.combiowaynutrition.com. Purification methods can also include techniques like ultrafiltration to remove unwanted insect proteins from the extract google.comnih.gov. Highly purified carminic acid compositions can contain between 90% and 99% carminic acid on a dry weight basis and are largely free of insect proteins google.com.

Preparation of this compound from Carminic Acid

This compound, also referred to as this compound lake or crimson lake, is the pigmentary form of carminic acid, obtained through the formation of a complex, typically with aluminum wikipedia.orgwikipedia.org. This preparation process usually follows the extraction and purification of carminic acid from the cochineal insects imbarex.comimbarex.combritannica.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com.

Mordant-Assisted Precipitation Reactions

The conversion of soluble carminic acid into the insoluble this compound pigment is achieved through mordant-assisted precipitation reactions imbarex.comimbarex.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. Carminic acid possesses a unique ability to bind with metal ions, which is fundamental to the formation of stable and vibrant pigments imbarex.com. In this process, a carminic acid solution is treated with specific metal salts, inducing the precipitation of this compound as a solid red pigment imbarex.comimbarex.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.comtotalingredientes.com.br. The coloring principle of this compound is understood to be a hydrated aluminum chelate of carminic acid, with a proposed molar ratio of 1:2 between aluminum and carminic acid fao.org.

Influence of Metal Salts (e.g., Alum, Lime) on Pigment Characteristics

The characteristics of the resulting this compound pigment, particularly its hue, are significantly influenced by the choice of metal salts used as mordants imbarex.comwikipedia.orgatamanchemicals.com. Alum, which consists of aluminum salts, is commonly added to the carminic acid solution to precipitate the red aluminum salt of carminic acid wikipedia.orgbritannica.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. The presence of aluminum ions typically results in a crimson hue wikipedia.orgatamanchemicals.com.

To achieve purple shades of this compound, lime (calcium hydroxide (B78521) or calcium oxide) is added in conjunction with alum wikipedia.orgbritannica.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.com. Commercial this compound products may incorporate various cations, including ammonium (B1175870), calcium, potassium, or sodium, either individually or in combination, which can be present in association with the coloring principle fao.orgfao.org. The precipitation process can also be modified by the addition of other substances such as stannous chloride, citric acid, borax, or gelatin, which help regulate the formation of the precipitate wikipedia.orgwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. The absence of iron is important for ensuring the purity of the this compound color wikipedia.orgbritannica.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com.

Filtration, Purification, and Concentration Processes

Following the initial extraction of carminic acid, the solution undergoes filtration to remove insoluble materials and impurities, yielding a clearer or more concentrated extract imbarex.combritannica.combiowaynutrition.comwikipedia.orgatamanchemicals.comsciencemadness.orgatamanchemicals.comatamankimya.com. After the mordant-assisted precipitation, the solid this compound pigment is separated from the liquid phase through careful filtration imbarex.com. The filtered pigment is then typically washed to remove residual impurities imbarex.com.

The purified pigment solution is subsequently concentrated to reduce excess water content, often through evaporation under controlled conditions biowaynutrition.com. Concentration of carminic acid extracts can also be achieved using techniques like rotary evaporation or lyophilization mdpi.com. Further purification steps for carminic acid or this compound can involve crystallization, as well as adsorption, ion exchange, acid, and membrane treatments like ultrafiltration, aimed at removing impurities and proteins to achieve higher purity imbarex.combiowaynutrition.comgoogle.comnih.govtotalingredientes.com.br. The concentrated this compound pigment is then dried, frequently using methods such as spray drying or freeze-drying, and subsequently milled into a fine powder for commercial use imbarex.comimbarex.combiowaynutrition.com.

Extraction Yields of Carminic Acid by Different Methods

MethodYield (%)Efficiency (mg/min)Source
Conventional Extraction17.8 - 31.92.0 - 10.6 mdpi.compreprints.org
Ultrasound-Assisted Extraction (UAE)47 - 49.2 ± 3.2531.3 - 32.8 mdpi.compreprints.orgnih.gov
Microwave-Assisted Extraction (MAE)40.89 ± 2.96 - 4127.3 - 36 mdpi.compreprints.orgnih.gov
Pressurized Liquid Extraction (PLE)42.4Not specified umich.mx
Supercritical Fluid Extraction (SFE)39.4Not specified umich.mx

Note: Yield and efficiency values may vary depending on specific experimental conditions and the source of cochineal.

Biosynthesis and Synthetic Chemical Approaches

Natural Biosynthesis of Carminic Acid

The natural biosynthesis of carminic acid occurs in specific scale insect species, such as Dactylopius coccus. wikipedia.orgnih.gov While the exact details of the pathway within the insect have been the subject of research, evidence strongly suggests it proceeds via a polyketide route. wikipedia.orggoogle.com

Polyketide Pathway Elucidation

The biosynthesis of carminic acid is understood to involve a polyketide pathway, a common route for the synthesis of diverse natural products in bacteria, fungi, and plants. wikipedia.orggoogle.com This pathway utilizes small molecules like acetyl-CoA and malonyl-CoA as building blocks. wikipedia.orggoogle.com The polyketide nature of carminic acid biosynthesis was supported by the isolation of a key intermediate, flavokermesic acid anthrone (B1665570), which is characteristic of this pathway. wikipedia.org

Key Enzymatic Steps and Intermediates (e.g., Flavokermesic Acid Anthrone)

The biosynthesis of carminic acid from polyketide precursors involves several enzymatic steps and key intermediates. The process is believed to start with the assembly of an octaketide chain from acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes. wikipedia.orggoogle.comgoogle.com This linear octaketide then undergoes cyclization and aromatization to form flavokermesic acid anthrone (FKA), a crucial cyclic intermediate. wikipedia.org

Following the formation of flavokermesic acid anthrone, hydroxylation reactions occur, leading to the formation of flavokermesic acid and subsequently kermesic acid. wikipedia.org The final step in the natural biosynthesis is the C-glucosylation of an intermediate, primarily kermesic acid or potentially flavokermesic acid, by a C-glucosyltransferase enzyme, resulting in carminic acid. wikipedia.orgnih.govgoogle.com

A proposed simplified pathway is illustrated below:

StepReactants/IntermediatesEnzymes Involved (Proposed)Product/Intermediate
Initiation & ElongationAcetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Octaketide chain
Cyclization & AromatizationOctaketide chainCyclase, AromataseFlavokermesic Acid Anthrone
Hydroxylation 1Flavokermesic Acid AnthroneMonooxygenase (e.g., P450)Flavokermesic Acid
Hydroxylation 2Flavokermesic AcidMonooxygenase (e.g., P450)Kermesic Acid
C-GlucosylationKermesic Acid (or Flavokermesic Acid)C-Glucosyltransferase (e.g., DcUGT2)Carminic Acid

Role of Specific Enzymes (e.g., P450 monooxygenases, Glucosyltransferase)

Specific enzymes play critical roles in the natural biosynthesis of carminic acid. Polyketide synthases (PKS) are responsible for the initial assembly of the polyketide chain. google.comgoogle.com Monooxygenase enzymes, likely including P450 monooxygenases, are involved in the hydroxylation steps that convert flavokermesic acid anthrone to flavokermesic acid and then to kermesic acid. wikipedia.orggoogle.com

A key enzyme in the final stages is a membrane-bound C-glucosyltransferase, identified as DcUGT2 in Dactylopius coccus. nih.govgoogle.comresearchgate.net This enzyme catalyzes the C-glucosylation, attaching a glucose unit to the anthraquinone (B42736) core, specifically at the C2 position of kermesic acid or flavokermesic acid, to form carminic acid or related glucosides. wikipedia.orgnih.govgoogle.com

Heterologous Microbial Production of Carminic Acid

Due to the limitations of traditional carminic acid production from insects, significant research has focused on developing heterologous microbial production systems. researchgate.netacs.orgkaist.ac.kr This involves introducing the genes encoding the necessary biosynthetic enzymes into suitable microbial host cells. google.comresearchgate.net

Metabolic Engineering Strategies

Metabolic engineering strategies are employed to optimize microbial hosts for carminic acid production. acs.orgmdpi.com These strategies often involve enhancing the supply of precursor molecules like acetyl-CoA and malonyl-CoA, which are the building blocks for the polyketide pathway. researchgate.netmdpi.comnih.gov This can be achieved by overexpressing key enzymes in the host's central metabolism, such as acetyl-CoA carboxylase. mdpi.com

Another important aspect of metabolic engineering is the introduction and optimization of the heterologous biosynthetic pathway enzymes. This includes selecting appropriate PKS systems, cyclases, aromatases, monooxygenases, and glucosyltransferases from various sources and potentially engineering them for improved activity and specificity within the host organism. google.comacs.orgmdpi.com Strategies like enzyme screening, homology modeling, and directed mutagenesis have been used to enhance the efficiency of these enzymes. acs.orgmdpi.com

Furthermore, metabolic engineering can involve modifying the host cell's own metabolic pathways to reduce the production of competing byproducts and channel metabolic flux towards carminic acid synthesis. researchgate.netnih.gov

Recombinant Host Cell Systems (e.g., E. coli, Saccharomyces cerevisiae, Aspergillus nidulans)

Various recombinant host cell systems have been explored for the heterologous production of carminic acid. Prominent examples include bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae and Aspergillus nidulans. researchgate.netgoogle.comresearchgate.netacs.orgkaist.ac.krnih.govnih.govgoogle.comresearchgate.net

In Escherichia coli, researchers have successfully reconstructed the carminic acid biosynthetic pathway by introducing genes encoding enzymes such as a type II polyketide synthase from Photorhabdus luminescens, cyclases and aromatases from Streptomyces species, a monooxygenase (aklavinone 12-hydroxylase from Streptomyces peucetius), and a C-glucosyltransferase (from Gentiana triflora). acs.orgkaist.ac.krmdpi.comresearchgate.netdbpia.co.krnih.gov Metabolic engineering efforts in E. coli have led to the production of carminic acid directly from glucose. acs.orgkaist.ac.krresearchgate.netdbpia.co.kr

Saccharomyces cerevisiae (baker's yeast) has also been engineered for carminic acid biosynthesis. researchgate.netnih.govgoogle.com This involves introducing similar sets of genes encoding polyketide synthesis machinery, cyclases, aromatases, monooxygenases (including endogenous yeast enzymes like Cat5), and C-glucosyltransferases (such as DcUGT2 from Dactylopius coccus). researchgate.netnih.govgoogle.comresearchgate.net Metabolic engineering in S. cerevisiae, including optimizing enzyme expression and enhancing precursor supply, has resulted in notable carminic acid titers. researchgate.netnih.govgoogle.com

Aspergillus nidulans, a filamentous fungus, represents another host system for carminic acid production. researchgate.netnih.govresearchgate.net A semi-natural biosynthetic pathway has been established in A. nidulans by co-expressing a plant type III PKS, bacterial cyclases and aromatases, and the Dactylopius coccus C-glucosyltransferase DcUGT2. researchgate.netnih.govresearchgate.net Endogenous A. nidulans monooxygenases can contribute to the oxidation steps in this system. researchgate.netnih.govresearchgate.net

These heterologous expression systems demonstrate the potential for sustainable and scalable production of carminic acid through microbial fermentation. google.comnih.govresearchgate.net

Challenges and Advancements in Scalable Bioproduction

Traditional carminic acid production from cochineal beetles is inherently labor-intensive and costly, requiring approximately 70,000 insects to yield a relatively small amount of carminic acid. imbarex.comworldbiomarketinsights.combiotechxbeauty.com The purity of carminic acid obtained through conventional insect extraction is typically low, often around 10%, and can contain protein contaminants that may cause allergic reactions. worldbiomarketinsights.comtheplantbasemag.comcultivated-x.compremiumbeautynews.comkaist.ac.krgoogle.com Furthermore, the supply chain is dependent on insect farming, which can be affected by natural factors like migration patterns. imbarex.comworldbiomarketinsights.combiotechxbeauty.comtheplantbasemag.com

Biotechnological synthesis, or bioproduction, using engineered microorganisms has emerged as a promising sustainable alternative to insect-based extraction. imbarex.comworldbiomarketinsights.combiotechxbeauty.comtheplantbasemag.comcultivated-x.compremiumbeautynews.comkaist.ac.krbohrium.com Early efforts in carminic acid bioproduction faced challenges, including achieving sufficient yields for industrial scale and the absence of natural polyketide synthases (PKS) capable of generating the specific polyketide scaffold required for carminic acid biosynthesis in common host organisms. bohrium.comcore.ac.uk

Recent advancements have focused on engineering microbes such as Aspergillus nidulans, Escherichia coli, and Saccharomyces cerevisiae to produce carminic acid. kaist.ac.krbohrium.comcore.ac.ukwikipedia.org A significant breakthrough involves the discovery of novel enzymes crucial for the conversion of sugar into carminic acid through a renewable bioprocess. worldbiomarketinsights.combiotechxbeauty.comtheplantbasemag.comcultivated-x.compremiumbeautynews.com Companies like Debut have reported substantial improvements in bioproduction efficiency, achieving up to a 100-fold increase compared to previous attempts by combining patented microbial production systems with cell-free biomanufacturing. worldbiomarketinsights.comtheplantbasemag.comcultivated-x.compremiumbeautynews.com This integrated approach helps overcome industrial limitations and enables scalable production. worldbiomarketinsights.comtheplantbasemag.comcultivated-x.compremiumbeautynews.com

Bioproduction offers several advantages, including the potential for a consistent and reliable supply chain independent of agricultural factors and insect populations. worldbiomarketinsights.combiotechxbeauty.comtheplantbasemag.comcultivated-x.compremiumbeautynews.com Moreover, biomanufactured carminic acid can achieve high purity levels, with reports exceeding 95%, significantly surpassing the purity of insect-derived carminic acid. worldbiomarketinsights.comtheplantbasemag.comcultivated-x.compremiumbeautynews.com This higher purity also means the absence of insect-specific proteins that can cause skin irritation, making the bio-based pigment suitable for a wider range of applications. worldbiomarketinsights.comtheplantbasemag.comcultivated-x.com

Chemical Synthesis and Derivatization of Carminic Acid

The chemical synthesis of carminic acid has been a subject of scientific interest, providing insights into its complex structure and enabling the creation of modified derivatives. The first laboratory synthesis of carminic acid was reported in 1991, with the first total synthesis described later. wikipedia.orgrsc.orgrsc.org

Chemical synthesis typically involves the construction of the anthraquinone core structure and the subsequent attachment of the glucose moiety through C-glycosylation. rsc.orgrsc.orgpsu.edugoogle.com Synthetic routes often utilize intermediates such as alkyl 6-deoxykermesates, which can be synthesized from 2-halogenonaphthazarin derivatives through reactions like Diels-Alder additions. google.com A key step in the synthesis is the selective C-glycosylation, commonly occurring at the 7-position of the anthraquinone scaffold. rsc.orgrsc.orgpsu.edu Following glycosylation, steps to regenerate masked functional groups are necessary to yield the final carminic acid molecule. rsc.org

Synthesis of Hydrophobic Carminic Acid Derivatives (e.g., Acetylation, Pivaloylation)

Carminic acid's hydrophilic nature limits its solubility and application in apolar systems, such as oil-based formulations. researchgate.netresearchgate.net To overcome this limitation, chemical derivatization techniques are employed to introduce hydrophobic character. Acetylation and pivaloylation are common methods used to convert the hydroxyl groups of carminic acid into ester functionalities, thereby increasing its hydrophobicity. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

Pivaloylation, in particular, can lead to the formation of fully esterified carminic acid derivatives. researchgate.net The bulky nature of the pivaloyl groups is thought to disrupt intramolecular hydrogen bonding within the carminic acid structure, which typically contributes to its structural rigidity and planarity. researchgate.net This disruption can increase the reactivity of the hydroxyl groups, facilitating more exhaustive esterification compared to acetylation. researchgate.net These hydrophobic derivatives have found utility as biocolourants in various materials, including rubber. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

Formation and Characterization of Acid-Stable Carmine (B74029) (4-Aminocarminic Acid)

A significant derivative of carminic acid is 4-aminocarminic acid (4-ACA), also known as acid-stable this compound. researchgate.netjst.go.jplci-koeln.deumich.mxresearchgate.netekb.egresearchgate.netresearchgate.netaffrc.go.jp Unlike carminic acid, which undergoes a color change from red to yellow at lower pH values (in the range of 3.0-7.0), 4-aminocarminic acid maintains a stable deep red color even in acidic conditions. jst.go.jplci-koeln.deresearchgate.netekb.eg

4-ACA is typically synthesized by heating carminic acid (or cochineal extract) in an ammonia (B1221849) solution. umich.mxekb.egresearchgate.netresearchgate.netaffrc.go.jp This reaction results in the replacement of a hydroxyl group on the anthraquinone core with an amino group, specifically at the 4-position. umich.mxresearchgate.net

The characterization of 4-aminocarminic acid relies on various analytical techniques, including spectroscopic methods and chemical synthesis for confirmation. jst.go.jpresearchgate.netekb.eg Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed for its detection and separation. jst.go.jpresearchgate.net UV/Vis spectroscopy is a crucial tool for distinguishing 4-ACA from carminic acid, as the UV/Vis spectrum of 4-ACA remains consistent across different pH values, in contrast to the pH-dependent spectral changes observed with carminic acid. jst.go.jpresearchgate.netekb.eg NMR analysis has also been successfully used to confirm the molecular structure of 4-aminocarminic acid isolated from samples. researchgate.net

Spectroscopic Analysis of Modified this compound Compounds

Spectroscopic techniques play a vital role in the characterization and analysis of carminic acid and its various modified forms. UV/Vis spectroscopy is widely used to study the absorption properties of carminic acid, this compound, and 4-aminocarminic acid. jst.go.jpresearchgate.netekb.egresearchgate.netresearchgate.netaatbio.comresearchgate.net The distinct color behavior of carminic acid with changing pH, transitioning from yellow to red, is reflected in shifts in its UV/Vis absorption maxima. jst.go.jpresearchgate.netekb.eg In contrast, the stable red color of 4-aminocarminic acid across a range of pH values is corroborated by its consistent UV/Vis spectrum. jst.go.jpresearchgate.netekb.eg Spectrophotometric analysis, particularly at high pH, can help differentiate between carminic acid, this compound, and 4-aminocarminic acid based on their characteristic absorbance peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and has been instrumental in confirming the structure of synthesized derivatives, including 4-aminocarminic acid. researchgate.net Infrared (FTIR) and Raman spectroscopy are also valuable tools for identifying functional groups and characterizing the vibrational modes of carminic acid and its derivatives. researchgate.netsi.edu

For hydrophobic derivatives such as acetylated and pivaloylated carminic acid, techniques like photoluminescence and time-resolved photoluminescence decays are employed to investigate their spectroscopic properties. researchgate.netresearchgate.netnih.gov These studies have revealed that the introduction of bulky substituents like acetyl or pivaloyl groups can lead to a hypsochromic effect, causing a shift in the absorption or emission spectrum to shorter wavelengths. researchgate.netresearchgate.netnih.gov

Here is a data table summarizing some spectroscopic characteristics:

CompoundpH Range (Buffer)Color ChangeUV/Vis Spectral Change with pHKey UV/Vis Absorbance Peaks (example at high pH)
Carminic Acid3.0-7.0Yellow to RedChanges~565-570 nm (main), ~40 nm lower (secondary) researchgate.net
4-Aminocarminic AcidAcidic to NeutralStable RedNo significant change~570-575 nm (major), ~40 nm lower (shoulder) researchgate.net

Analytical Methodologies for Carmine Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are widely used for the analysis of carmine (B74029) due to their speed and simplicity. These techniques rely on the interaction of electromagnetic radiation with the this compound molecule to provide both qualitative and quantitative data.

UV-Visible spectrophotometry is a common and straightforward method for the quantification of this compound. This technique is based on the principle that this compound absorbs light in the visible region of the electromagnetic spectrum. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

The maximum absorbance of carminic acid, the chromophore of this compound, varies with the solvent and pH. In dilute hydrochloric acid, the maximum absorption is observed around 494 nm. nih.gov In aqueous ammonia (B1221849) solution, this shifts to approximately 518 nm. nih.gov For quantitative analysis in food samples, methods have been developed that utilize spectrophotometric detection following procedures like cloud point extraction. semanticscholar.org The absorption wavelength for spectrophotometric analysis has also been set at 507 nm in some studies. researchgate.net

Key Absorption Maxima for Carminic Acid:

Solvent/ConditionWavelength (nm)
Dilute Hydrochloric Acid~494
Aqueous Ammonia Solution~518
Water500
Methanol, Ethanol, Propanol, etc.496
Acidic HPLC Eluent492

This table summarizes the various absorption maxima reported for carminic acid under different conditions, which is a critical parameter for quantitative analysis using UV-Visible spectrophotometry. nih.govresearchgate.net

A simple analytical method based on second-order calibration of pH gradient spectrophotometric data has been developed for the assay of carminic acid in human plasma and orange juice over a concentration range of 1.5-14.0 microM. nih.gov The recoveries for this method were reported to be between 86.7% and 106.7%. nih.gov

Fluorescence spectroscopy offers a more sensitive alternative to UV-Visible spectrophotometry for the detection and quantification of this compound. This technique involves exciting the this compound molecule with a specific wavelength of light, causing it to emit light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

The fluorescence properties of carminic acid are influenced by factors such as the solvent, concentration, pH, and the presence of metal ions. cabidigitallibrary.org The fluorescence intensity of carminic acid is strongest at a concentration of 2.0 × 10⁻⁴ mol/L in an aqueous solution at pH 4. cabidigitallibrary.org The addition of aluminum ions (Al³⁺) has been shown to significantly enhance the fluorescence intensity of carminic acid, thereby improving the sensitivity of detection. cabidigitallibrary.org This enhancement forms the basis of a rapid and quantitative method for detecting carminic acid in foods like yogurt and Lactobacillus-containing beverages, with a limit of detection (LOD) of 5.0 × 10⁻⁶ mol/L. cabidigitallibrary.org

Another approach utilizes nitrogen-doped fluorescent carbon dots (N-FCDs) for the ultrasensitive determination of this compound. tandfonline.com The detection is based on the fluorescence quenching effect of the N-FCDs by this compound, with a reported detection limit as low as 11.2 nM. tandfonline.com

Studies have also explored the fluorescence of this compound for staining chromatin in cytochemical studies. nih.gov After staining with dilute this compound solutions, a strong reddish-orange fluorescence is observed in cell nuclei when excited with violet-blue (436 nm) or blue (450-490 nm) light. nih.gov

Fluorescence Detection Parameters for this compound/Carminic Acid:

MethodExcitation Wavelength (nm)Emission Wavelength (nm)Key Findings
Al³⁺ EnhancementNot specifiedNot specifiedSignificant fluorescence enhancement, LOD of 5.0 × 10⁻⁶ mol/L.
N-FCDs QuenchingNot specifiedNot specifiedUltrasensitive detection, LOD of 11.2 nM.
Chromatin Staining436 or 450-490Reddish-orangeStable fluorescence for microscopic studies.
Solution Detection300440Optimal wavelengths for this compound solution.
Oxidized Carminic Acid336445Used for iron ion detection.

This table presents key parameters and findings from various fluorescence-based methods for the analysis of this compound and its derivatives, highlighting the versatility of this technique. cabidigitallibrary.orgtandfonline.comnih.govsciopen.comresearching.cn

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis of this compound, providing information about the functional groups present in the molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting IR spectrum is a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy has been used to characterize oxidized carminic acid, revealing the presence of conjugated aromatic rings and a large number of oxygen-containing functional groups. sciopen.com While not typically used for quantification, IR spectroscopy is invaluable for confirming the identity of this compound and for studying its chemical structure and interactions.

Chromatographic Separation Methods

Chromatographic techniques are essential for the analysis of this compound in complex matrices, as they allow for the separation of the analyte from other components that could interfere with quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound in food products. This method involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate.

A simple and rapid HPLC method has been developed for the determination of this compound in foods, which can distinguish this compound from carminic acid. nih.gov This method typically uses a C18 column and a photodiode array detector (DAD). nih.gov A DAD can acquire spectra across a range of wavelengths simultaneously, allowing for the identification and quantification of multiple compounds in a single run. scioninstruments.com

Validation studies of HPLC-DAD methods have demonstrated good linearity, precision, and accuracy for carminic acid quantification in various food matrices. koreascience.kr The limit of detection (LOD) and limit of quantification (LOQ) for this compound using this method have been reported as 0.4 µg/mL and 1.0 µg/mL, respectively. nih.govresearchgate.net Recoveries of this compound from spiked food samples typically range from 90.4% to 96.2%. nih.gov

Performance Characteristics of a Validated HPLC-DAD Method for this compound:

ParameterValue
Linearity (r²)0.9999
Limit of Detection (LOD)0.4 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Recovery90.4% - 96.2%
Relative Standard Deviation (RSD)2.8% - 6.8%

This table outlines the key performance metrics of a typical HPLC-DAD method for the quantification of this compound in food, demonstrating its reliability and sensitivity. nih.gov

Sample preparation is a critical step in the analysis of this compound, especially in complex food matrices. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating the sample prior to HPLC analysis. scharlab.com SPE involves passing the sample through a cartridge containing a solid sorbent that selectively retains either the analyte or the interfering compounds. thermofisher.com

For the analysis of this compound, a reversed-phase SPE (RP-SPE) clean-up step is often employed after extracting carminic acid from the sample, for instance, by boiling with hydrochloric acid. researchgate.net This procedure helps to remove matrix components that could interfere with the chromatographic analysis, leading to more accurate and reliable results. The development of an SPE method typically involves four stages: conditioning the sorbent, sample retention, washing away impurities, and eluting the analyte of interest. scharlab.com

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the qualitative analysis of this compound and its principal component, carminic acid. acs.orgmdpi.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. palmsens.com For the analysis of this compound, various stationary phases have been employed, including cellulose and silica gel G. chemrxiv.orgsu.se

When using cellulose plates, a suitable mobile phase for developing the chromatogram is a mixture of acetone (B3395972), glacial acetic acid, and water in a 1:1:1 ratio by volume. chemrxiv.orgmdpi.com For silica gel G plates, a developing solvent system of isopropanol and 12.5% aqueous ammonia (10:2 v/v) has been shown to be effective for the separation of cochineal, the raw material of this compound. su.sefrontiersin.org

In a typical TLC procedure, the this compound sample is dissolved in an appropriate solvent, such as dilute aqueous ammonia, and spotted onto the baseline of the TLC plate. chemrxiv.org The plate is then placed in a developing chamber containing the mobile phase. As the solvent front ascends the plate via capillary action, the components of the this compound sample travel at different rates depending on their polarity and affinity for the stationary phase, resulting in their separation into distinct spots. mdpi.compalmsens.com The colored nature of this compound and carminic acid allows for direct visualization of the separated spots without the need for additional staining agents. su.se The resulting pattern of spots and their respective retention factor (Rf) values can be used for the qualitative identification of this compound.

Table 1: TLC Systems for this compound Analysis

Stationary Phase Mobile Phase Application Reference
Cellulose Acetone:Glacial Acetic Acid:Water (1:1:1 by volume) Qualitative analysis of this compound and carminic acid. chemrxiv.org
Silica Gel G Isopropanol:12.5% Aqueous Ammonia (10:2 v/v) Separation of cochineal pigments. su.se

Distinguishing this compound from Carminic Acid and Derivatives

Several analytical techniques can be employed to differentiate this compound from its primary constituent, carminic acid, and other derivatives like aminocarminic acid. These methods are crucial for verifying the identity and purity of commercial this compound products.

One effective method is spectrophotometry , which utilizes the differences in the absorption spectra of these compounds at varying pH levels. unt.educolourlex.comliv.ac.uk A two-step procedure involving spectrophotometric analysis at both high and low pH can distinguish between this compound, carminic acid, and aminocarminic acid. unt.eduresearchgate.net At a high pH of 12.5-12.6, this compound exhibits a primary absorbance peak at approximately 530-535 nm. unt.eduliv.ac.uk In contrast, carminic acid and aminocarminic acid show their main peaks at higher wavelengths, around 565-570 nm and 570-575 nm, respectively. unt.edu At a low pH of 1.90-2.10, carminic acid is distinct with a broad peak at 490-500 nm, while this compound and aminocarminic acid have peaks at 520-525 nm and 525-530 nm, respectively. unt.eduliv.ac.uk This differential spectral behavior allows for their unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying this compound and carminic acid. researchgate.netnih.gov An HPLC method using a C18 column coupled with a photodiode array detector can effectively distinguish this compound from carminic acid in food samples. nih.gov This method is valuable for the surveillance of this compound in various food products. researchgate.net

The following table summarizes the spectrophotometric characteristics used to differentiate these compounds:

Table 2: Spectrophotometric Differentiation of this compound and its Derivatives

Compound Dominant Absorbance Peak at High pH (12.5-12.6) Dominant Absorbance Peak at Low pH (1.9-2.1) Reference
This compound 530-535 nm 520-525 nm unt.eduliv.ac.uk
Carminic Acid 565-570 nm 490-500 nm unt.eduliv.ac.uk
Aminocarminic Acid 570-575 nm 525-530 nm unt.eduliv.ac.uk

Electrochemical Methods

Electrochemical techniques offer sensitive and accurate means for the quantification of this compound, primarily through the analysis of its electroactive component, carminic acid.

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) is a highly sensitive electrochemical method that has been successfully applied to the determination of carminic acid in various samples, including food products. colourlex.commdpi.comnih.gov This technique involves applying a series of potential pulses of constant amplitude superimposed on a linearly increasing potential ramp to a dropping mercury electrode (DME). wikipedia.orginflibnet.ac.in The current is measured just before and at the end of each pulse, and the difference is plotted against the potential, resulting in a peak-shaped polarogram where the peak height is proportional to the analyte concentration. wikipedia.orginflibnet.ac.in

For the analysis of carminic acid, a well-defined reduction peak is observed. mdpi.comscispace.com In a Britton-Robinson (B-R) buffer solution at pH 2.0, this peak appears at approximately -489 mV versus an Ag/AgCl reference electrode. mdpi.comnih.gov The quantification of carminic acid is performed based on the height of this reduction peak. mdpi.com

The DPP method for carminic acid has been shown to have a linear response over a concentration range of 1 µM to 90 µM, with a detection limit of 0.16 µM. nih.gov Another study reported a detection limit of 0.55 µg/mL in an ethanol-water medium. scispace.com The high accuracy and precision of the DPP method make it a reliable technique for the trace determination of this compound in complex matrices. mdpi.comnih.gov

Table 3: Key Parameters for DPP Analysis of Carminic Acid

Parameter Value Reference
Electrolyte pH 2.0 Britton-Robinson (B-R) buffer mdpi.comnih.gov
Working Electrode Dropping Mercury Electrode (DME) mdpi.comnih.gov
Peak Potential -489 mV (vs. Ag/AgCl) mdpi.comnih.gov
Linear Concentration Range 1 µM - 90 µM nih.gov
Detection Limit 0.16 µM nih.gov
Detection Limit 0.55 µg/mL scispace.com

Stripping Voltammetry

Stripping voltammetry is a highly sensitive electrochemical technique used for the determination of trace substances. The general procedure involves a preconcentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the deposited analyte is electrochemically removed, generating a current signal that is proportional to its concentration. There are three main types of stripping voltammetry: anodic stripping voltammetry (ASV), cathodic stripping voltammetry (CSV), and adsorptive stripping voltammetry (AdSV).

While specific applications of stripping voltammetry for the detailed analysis of this compound are not extensively documented in the provided search results, the technique has been successfully used for the determination of carmines in foodstuffs. colourlex.com Adsorptive stripping voltammetry, in particular, is well-suited for the analysis of electroactive organic compounds that can be adsorbed onto the surface of the working electrode.

In a hypothetical AdSV method for this compound, the preconcentration step would involve the adsorption of carminic acid onto the surface of a working electrode, such as a hanging mercury drop electrode (HMDE) or a carbon paste electrode, at a specific accumulation potential. wikipedia.org Following the accumulation period, the potential would be scanned, and the reduction or oxidation of the adsorbed carminic acid would produce a stripping peak. The height or area of this peak would then be used for quantification. The sensitivity of AdSV methods can be very high, with detection limits often in the nanomolar range. scispace.com

Advanced Characterization Techniques

Advanced instrumental methods provide in-depth information about the structure and morphology of this compound.

Electron Microscopy (e.g., SEM for morphology)

Electron microscopy techniques are invaluable for characterizing the morphology and structure of this compound at the micro and nanoscale. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the pigment. SEM analysis of cochineal, the source of this compound, reveals its particulate nature. nih.gov

More advanced techniques, such as 3D electron diffraction (3D ED) , a form of transmission electron microscopy (TEM), have been instrumental in elucidating the detailed crystal structure of this compound. chemrxiv.org These studies have shown that this compound consists of microcrystals, typically in the size range of 0.3 to 0.6 micrometers. chemrxiv.org The morphology of these microcrystals is described as pseudo-octahedral. chemrxiv.org This detailed structural information is crucial for understanding the pigment's properties and for its identification in various applications, including historical artifacts. chemrxiv.orgunt.edu

Mass Spectrometry (e.g., LC-MS for structural confirmation)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the characterization and quantification of this compound. This methodology provides high sensitivity and specificity, allowing for the precise identification of carminic acid, the principal coloring agent in this compound, and its related compounds, even in complex matrices.

High-performance liquid chromatography (HPLC) is initially employed to separate the components of a sample. The eluent from the HPLC column is then introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly utilized technique that generates charged droplets from the eluent, from which gas-phase ions of the analytes are produced. These ions are then guided into the mass analyzer.

For structural confirmation, tandem mass spectrometry (MS/MS) is invaluable. In this process, a specific ion of interest, known as the precursor ion (in the case of carminic acid, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio, m/z, of 491), is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling definitive structural elucidation.

The fragmentation of carminic acid is well-documented and follows predictable pathways. Key fragmentation events include the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a product ion at m/z 447. nih.gov Further fragmentation involves cleavages within the C-glycosidic bond of the hexoside moiety. nih.gov These cleavages lead to characteristic neutral losses of 90, 120, and 148 daltons (Da), providing unequivocal evidence of the glycosidic structure. nih.gov Analysis is frequently conducted in the negative ion mode, which is particularly effective for acidic molecules like carminic acid. nih.govresearchgate.net

Various mass spectrometric configurations have been successfully applied to the analysis of this compound, including triple quadrupole (QqQ) and hybrid quadrupole time-of-flight (QTOF) mass spectrometers. nih.gov These advanced instruments offer high resolution and mass accuracy, further enhancing the reliability of identification and characterization.

For quantitative purposes, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for the analyte of interest. The intensity of the signal is proportional to the concentration of the analyte in the sample. This approach has been validated for the quantification of carminic acid in various products, demonstrating excellent sensitivity and linearity. koreascience.kr

Detailed Research Findings on LC-MS/MS Analysis of Carminic Acid

ParameterFindingSource
Precursor Ion (m/z) 491 ([M-H]⁻) nih.gov
Key Product Ions (m/z) 447 (loss of CO₂) nih.gov
357 (cleavage of hexoside moiety)
327 (cleavage of hexoside moiety) researchgate.net
299 (cleavage of hexoside moiety)
Ionization Mode Electrospray Ionization (ESI), Negative Mode nih.govresearchgate.net
Limit of Detection (LOD) 0.05 mg/kg koreascience.kr
Limit of Quantification (LOQ) 0.15 mg/kg koreascience.kr

Applications in Chemical and Biological Research

Histochemical and Cytochemical Staining Mechanisms

Carmine (B74029) has a long history of use in biological staining, primarily for selectively demonstrating nuclei, chromosomes, mucins, and glycogen-rich regions in cells and tissues. nih.govresearchgate.nethimedialabs.com Its staining properties depend significantly on the formulation of the stain, including pH and ion content, and it is invariably used in conjunction with a mordant. researchgate.netscribd.com

Interaction with Cellular Components (e.g., Nuclei, Chromosomes, Glycogen (B147801), Mucin)

The interaction of this compound with cellular components is primarily mediated through its aluminum ion. researchgate.net this compound binds to glycogen via hydrogen bonding. nih.govresearchgate.netresearchgate.nettandfonline.com Staining of nuclei and chromosomes occurs through coordination bonds, which may be supplemented by hydrogen bonds. nih.govresearchgate.netresearchgate.nettandfonline.com Acidic mucins react ionically with this compound, and the specificity in this case may be attributed to the formation of unique polymeric this compound molecules in the presence of aluminum chloride. nih.govresearchgate.netresearchgate.nettandfonline.com Mucithis compound, a specific this compound stain for mucin, is believed to form a chelation complex between cationic aluminum ions and carminic acid, resulting in a positively charged complex that binds electrostatically to the anionic groups of acid mucins. leicabiosystems.comnih.govutah.edu

Role of Mordants (e.g., Alum, Lithium Carbonate) in Staining Specificity

Mordants are essential for this compound staining, forming a lake with the dye that enhances its affinity for specific cellular structures. sigmaaldrich.comscribd.com Alum (aluminum potassium sulfate) is a common mordant used with this compound. scribd.comtandfonline.com For instance, Mayer's mucithis compound stain involves the addition of an aluminum mordant to carminic acid. tandfonline.com Lithium carbonate is another mordant used with this compound. sigmaaldrich.comscribd.com When this compound is used with lithium carbonate, a high pH solution is formed, which initially stains both nuclei and cytoplasm. Subsequent treatment with acidic alcohol then clears the cytoplasm by dissociating this compound from carboxyl groups, leaving the stain retained by the phosphoric acids of nucleic acids in the nuclei. researchgate.net Chrome alum and ammonium (B1175870) alum are also listed as mordants used in this compound staining methods. scribd.com

Chemical Basis of Differential Staining (e.g., Best's this compound, Aceto-Carmine)

Different formulations of this compound-based stains exhibit differential staining properties due to variations in their chemical composition and the resulting interactions with cellular components.

Best's this compound: This method is specifically used for the demonstration of glycogen. sigmaaldrich.comtandfonline.comfit.edu The staining of glycogen with Best's this compound occurs through hydrogen bonding. nih.govresearchgate.netresearchgate.nettandfonline.com

Aceto-Carmine: This stain is a solution of this compound in acetic acid and is particularly useful for the rapid staining of fresh, unfixed chromosomes and nuclei, especially in plant tissues. sigmaaldrich.comolabs.edu.ink-state.edurxmarine.comhimedialabs.comolabs.edu.in It is a non-specific nuclear stain that binds with chromosomes and nucleic acids, resulting in a deep red appearance of the nucleus. olabs.edu.in The preparation typically involves mixing saturated this compound with 45% glacial acetic acid. olabs.edu.ink-state.edu Staining can be intensified by adding ferric chloride. k-state.edu

A summary of the staining affinities of different this compound formulations is provided in the table below:

Stain FormulationPrimary Target(s)Mechanism of Interaction
This compound with AlumMucins, Nuclei, ChromosomesIonic (Mucins), Coordination/Hydrogen (Nuclei, Chromosomes) nih.govresearchgate.netresearchgate.nettandfonline.comleicabiosystems.comnih.govutah.edu
This compound with Lithium CarbonateNuclei, Cytoplasm (initially), then Nuclei (after differentiation)Ionic/Coordination (pH-dependent), Dissociation by acid alcohol researchgate.net
Best's this compoundGlycogenHydrogen bonding nih.govresearchgate.netresearchgate.nettandfonline.com
Aceto-CarmineNuclei, ChromosomesBinding to nucleic acids olabs.edu.ink-state.eduolabs.edu.in

Potential in Advanced Materials Science and Adsorption

The recently determined porous structure of this compound has opened up potential new applications in advanced materials science, particularly in the field of adsorption. alphagalileo.org

Utilization of Porous Structure for Adsorption Processes (e.g., Pollutant Capture)

The well-defined, three-dimensional porous structure of this compound makes it a promising candidate for use as an adsorbent material. alphagalileo.orgsu.se Adsorbents are materials capable of concentrating other substances (adsorbates) on their surface through the process of adsorption. alphagalileo.org This property is valuable for applications such as purifying water and air or separating different substances. alphagalileo.org

Research into the adsorption capabilities of various porous materials, including activated carbons and aerogels, for capturing pollutants like organic dyes (such as indigo (B80030) this compound) and heavy metals from wastewater is an active area. mdpi.comresearchgate.netmdpi.comrsc.orgmdpi.comscirp.orgresearchgate.netut.ac.ir While these studies often focus on other materials, the revealed porous architecture of this compound suggests its potential for similar applications in pollutant capture. alphagalileo.orgsu.se The porous structure offers an extensive network of binding sites, which can improve the sorption capacity of a material. researchgate.net

Studies on the adsorption of indigo this compound dye by various adsorbents, such as hydrogels, activated carbon derived from biomass, and metal oxides, demonstrate the principles and methodologies that could be applied to investigate this compound's adsorption potential. mdpi.comresearchgate.netrsc.orgscirp.orgut.ac.ir These studies often analyze adsorption kinetics (e.g., pseudo-first-order, pseudo-second-order) and isotherms (e.g., Langmuir, Freundlich) to understand the adsorption process and capacity. mdpi.comrsc.orgscirp.orgut.ac.ir

For example, a study on the adsorption of indigo this compound dye by an eco-friendly hydrogel showed adsorption following a pseudo-second-order model and a Langmuir isotherm, consistent with chemisorption and monolayer adsorption. mdpi.com Another study using activated carbons for indigo this compound removal also found the Langmuir model and pseudo-second-order kinetics to be the best fit, indicating chemical adsorption on a single layer surface. scirp.org The adsorption capacity can be influenced by factors such as pH and temperature. mdpi.comut.ac.ir

While direct research on this compound's efficacy in pollutant capture is still emerging following the determination of its structure, its inherent porous nature positions it as a material with potential in this domain, drawing parallels with other established porous adsorbents. alphagalileo.orgsu.se

Integration into Polymeric Matrices for Biocolourants

This compound, as a natural biocolourant, can be integrated into polymeric matrices. This is part of a broader effort to utilize natural pigments in various materials, including polymers, as alternatives to synthetic colorants. researchgate.netoup.comnih.gov The challenge in incorporating dyes into polymers is often related to the dye's affinity for the polymer matrix. researchgate.net

Research has explored the conversion of carminic acid, the precursor to this compound, into hydrophobic derivatives to facilitate their inclusion in apolar systems like polyacrylates. researchgate.net These derivatives have been successfully used as biocolourants for materials such as rubber objects. researchgate.net This indicates that chemical modification of carminic acid can enhance its compatibility with polymeric matrices, suggesting a similar approach could be applied to this compound itself or that this compound, depending on the polymer, could be directly integrated. The development of new and "greener" materials often involves the combination of natural compounds and polymers. researchgate.net

The use of biocolourants in polymeric materials aligns with the growing interest in sustainable and eco-friendly alternatives in various industries. alphagalileo.orgoup.comnih.gov

Regulatory Science and Chemical Standards of Identity

Global and Regional Chemical Specifications for Carmine (B74029) Purity

The purity and composition of commercial this compound are subject to detailed regulations and standards established by international and regional bodies. These specifications aim to define what constitutes food-grade or cosmetic-grade this compound and to limit the presence of impurities.

Definition and Compositional Requirements for Commercial this compound

Commercial this compound is chemically defined as an aluminium or calcium-aluminium lake of carminic acid. atamankimya.comatamanchemicals.com Carminic acid is the principal coloring compound extracted from the dried bodies of the female Dactylopius coccus insects. atamankimya.comatamanchemicals.comwikipedia.orgeuropa.eu The manufacturing process involves extracting carminic acid with hot water or aqueous alcohol, followed by the precipitation of the pigment with aluminium salts, often with the addition of calcium salts. atamankimya.comatamanchemicals.comeuropa.eu

The carminic acid content in commercial this compound preparations can vary. Some sources indicate that commercial preparations typically contain between 20% and 50% carminic acid. atamankimya.com However, other information suggests ranges such as 50-65% or even 52-55% as typical for this compound lake. google.comatamanchemicals.comdspacedirect.orgatamankimya.com The precise percentage of carminic acid is a critical factor influencing the color strength, stability, and longevity of the final product. atamanchemicals.com

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the U.S. Food and Drug Administration (FDA), and the European Union (EU) through Regulation 231/2012/EC, have established identity and purity specifications for this compound, often identified as E120 or Natural Red 4. wikipedia.orgatamankimya.comimbarex.com These specifications typically include limits on various parameters to ensure quality and safety.

ParameterTypical Limit / RequirementRegulatory Basis (Examples)
Carminic Acid ContentVaries (e.g., 20-65% depending on product type)JECFA, EU 231/2012
Ether Extractable MatterNot more than 0.2% (under neutral conditions)EU 231/2012 europa.eu
HCl Insoluble MatterNot more than 0.5%EU 231/2012 europa.eu
Arsenic (As)Not more than 3 mg/kgEU 231/2012 europa.eu, Typical Commercial Specs atamankimya.com
Lead (Pb)Not more than 2 mg/kg or 10 mg/kg (varies)EU 231/2012 europa.eu, Typical Commercial Specs atamankimya.com
Mercury (Hg)Not more than 1 mg/kgEU 231/2012 europa.eu
Cadmium (Cd)Not more than 1 mg/kgEU 231/2012 europa.eu
Heavy metals (as Pb)Not more than 40 mg/kgEU 231/2012 europa.eu
Loss on drying<20% (for powder form)Typical Commercial Specs thermofisher.com
Ash Content<12% or <1% (varies)Typical Commercial Specs atamankimya.comthermofisher.com

These specifications ensure that commercial this compound is primarily composed of the carminic acid lake and contains minimal levels of undesirable substances. europa.eu

Analytical Methods for Purity and Identity Verification

Verifying the purity and confirming the identity of this compound is essential for regulatory compliance and quality control. Several analytical methods are employed for this purpose.

Spectrophotometry is a common technique used for the identification and quantitative analysis of this compound and carminic acid. researchgate.netnih.govresearchgate.net A two-step spectrophotometric procedure has been proposed for determining the identity and relative purity of this compound, carminic acid, and aminocarminic acid. researchgate.netnih.govekb.eg This method involves quantitative spectrophotometric analysis at high pH (12.5-12.6), where this compound exhibits a main absorbance peak at 530-535 nm with a secondary peak or shoulder around 30 nm higher. researchgate.net Carminic acid shows a reverse pattern at high pH, with a main peak at 565-570 nm and a strong secondary peak about 40 nm lower. researchgate.net This is followed by a qualitative scan of a low pH solution (1.90-2.10), where the dyes can be further distinguished. researchgate.netnih.govekb.eg

Chromatographic techniques, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are also used for the separation and identification of this compound and related compounds. researchgate.netresearchgate.neteuropa.eu HPLC, sometimes coupled with diode array detection (DAD) and mass spectrometry (MS), particularly quadrupole-time-of-flight (QTOF) analysis (LC-DAD-QTOF), is a powerful method for identifying this compound and distinguishing it from other cochineal derivatives. wikipedia.orgresearchgate.net LC-MS/MS methods have also been developed for the quantification of colorants, including those derived from cochineal. europa.eu

These analytical methods are crucial for ensuring that commercial this compound products meet the defined compositional requirements and purity criteria set by regulatory bodies. europa.euglobalgrowthinsights.com

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a significant factor influencing its suitability for various applications and its shelf life. This compound's stability is affected by factors such as pH, light, and temperature.

Stability under Varying pH Conditions (e.g., Acid-Stable this compound)

This compound's color and solubility are highly dependent on pH. This compound lake is generally insoluble in water and diluted acid but soluble in diluted alkali. atamankimya.comatamanchemicals.comgoogle.comgoogle.com The color shade of this compound is pH-dependent, ranging from orange or red in acidic solutions to purple in alkaline conditions. atamankimya.comatamanchemicals.comthegoodscentscompany.com

Studies indicate that this compound precipitates at pH 3 and shows good stability at pH 4, with excellent stability observed in the pH range of 5-8. atamanchemicals.com In acidic conditions below pH 7, this compound remains shades of red, unlike carminic acid which can turn orange. researchgate.net

The sensitivity of this compound to acidic environments can be a limitation in applications with low pH, such as certain food and beverage products. google.comimbarex.com To address this, acid-stable this compound variants have been developed. researchgate.netnih.govekb.eggoogle.comgreyb.com Aminocarminic acid is one such derivative that is relatively new to the food trade as an acid-stable red colorant. researchgate.netekb.eg Additionally, specific this compound food coloring compositions with high acid and heat stability have been developed, often involving blends or specific formulations of this compound lake dispersions and solutions. google.comgoogle.comgoogle.com These acid-stable forms are particularly valued for maintaining vibrant red shades in low pH environments like yogurt and acidic beverages. imbarex.comgreyb.com

Photochemical and Thermal Degradation Mechanisms

This compound is generally considered to be stable to light and heat. atamankimya.comatamanchemicals.comgoogle.com It has low tinctorial strength but excellent stability to heat and light. atamanchemicals.com Some sources describe this compound as one of the most stable natural colors available. thegoodscentscompany.com It is reported to be stable in retorted protein systems where other food dyes may be unstable. atamanchemicals.com

While this compound is known for its stability, degradation can potentially occur under extreme conditions or over prolonged periods. Research on the degradation of other dyes, such as indigo (B80030) this compound, provides some insight into potential mechanisms, which can involve photocatalysis and oxidation. lboro.ac.ukmdpi.commdpi.comresearchgate.netmdpi.comfrontiersin.org These processes can lead to the breakdown of the chromophore structure responsible for the color. researchgate.net However, specific detailed photochemical and thermal degradation pathways for this compound itself are not extensively documented in the provided search results, beyond general statements about its stability. One safety data sheet indicates no decomposition of this compound if used according to specifications regarding thermal conditions. agarscientific.com

Factors such as the presence of strong oxidizing agents can be incompatible with this compound and potentially lead to degradation. agarscientific.com

Implications for Chemical Reference Standards

The chemical stability and potential for variability in the composition of commercial this compound have implications for the establishment and use of chemical reference standards. The observation that dye content in certified this compound lots has varied widely over time highlights the importance of robust and consistent analytical methods for assaying dye content and verifying identity. researchgate.netnih.gov

Reliable chemical reference standards are essential for ensuring the accuracy and comparability of analytical results across different laboratories and regulatory bodies. The stability characteristics of this compound and its derivatives must be well-understood and controlled to maintain the integrity and reliability of these standards. Standardized analytical procedures, such as those involving spectrophotometry and chromatography, play a crucial role in the ongoing quality control and certification of this compound used in various applications, including biological staining. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying carmine in complex matrices like food products?

  • Methodological Answer : For precise detection in food matrices, indirect competitive ELISA using monoclonal antibodies offers high specificity (LOD: 0.12 ng/mL; recovery rate: 82.1–96.7%) . Complementary techniques like HPLC with UV-Vis detection (e.g., Origin software for z-score analysis and error bar visualization) enhance data validation .
  • Table 1: Comparison of this compound Detection Methods

MethodSensitivity (LOD)Matrix ApplicabilityKey Reference
Indirect ELISA0.12 ng/mLFood, biological
HPLC-UV/Vis0.5 µg/gBeverages, cosmetics

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

  • Methodological Answer : Use a randomized complete block design (RCBD) to control environmental variability. For example, test this compound’s pH stability by incubating samples at 25–80°C across pH 2–12, followed by spectrophotometric quantification (λ = 490 nm). Statistical validation via ANOVA and Duncan’s Multiple Range Test (DMRT) ensures robustness .

Q. What statistical approaches are appropriate for analyzing this compound quantification data?

  • Methodological Answer : Apply ANOVA to assess overall significance, followed by post-hoc tests like DMRT for mean comparisons. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are suitable. Use Origin or R for error bar charts and Youden plots to visualize inter-laboratory reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound toxicity studies?

  • Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., PRISMA guidelines) to identify confounding variables (e.g., dosage, exposure duration). For neurotoxicity studies, compare in vitro (neuronal cell viability assays) and in vivo (rodent models) data, ensuring purity >96% (COA verification) .
  • Table 2: Toxicity Study Discrepancies

Study TypeObserved EffectProposed Resolution
In vitroApoptosis at 100 µg/mLValidate via flow cytometry
In vivoNo teratogenicityControl for metabolic differences

Q. What cross-disciplinary methods enhance this compound detection in biological systems?

  • Methodological Answer : Combine immunoassays (ELISA) with spectroscopic techniques (e.g., surface-enhanced Raman spectroscopy) for dual confirmation. For tissue samples, optimize extraction buffers (e.g., PBS with 0.1% Tween-20) and validate via spike-and-recovery experiments .

Q. What protocols ensure reproducibility in this compound extraction from natural sources?

  • Methodological Answer : Standardize extraction using acid-alcohol solvents (e.g., 70% ethanol, 1% HCl) at 60°C for 2 hours. Purity assessments should include HPLC-MS and UV-Vis spectra, with batch-to-batch consistency verified via coefficient of variation (CV < 5%) .

Guidelines for Data Reporting

  • Experimental Replication : Document reagent sources (e.g., Sigma-Aldridge, Cat. No.), storage conditions (-20°C for antibodies), and equipment calibration details .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and include Institutional Animal Care and Use Committee (IACUC) approval numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.